Wulignan A1

Antiviral Research Influenza Drug Resistance

Wulignan A1 (CAS 117047-76-4), also known as Arisantetralone A, is an aryltetralin lignan isolated from the stems and fruits of Schisandra henryi Clarke. It is characterized by the molecular formula C20H22O5 and a molecular weight of 342.39 g/mol.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
Cat. No. B150638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWulignan A1
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C
InChIInChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1
InChIKeyPSFZYOUCEGTRJM-RMDKCXRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wulignan A1 for Antiviral and Anticancer Research: An Aryltetralin Lignan from Schisandra henryi


Wulignan A1 (CAS 117047-76-4), also known as Arisantetralone A, is an aryltetralin lignan isolated from the stems and fruits of Schisandra henryi Clarke [1]. It is characterized by the molecular formula C20H22O5 and a molecular weight of 342.39 g/mol . This compound has demonstrated in vitro bioactivity against influenza virus H1N1, including a Tamiflu-resistant strain (H1N1-TR), and against the P-388 leukemia cell line .

Why Generic Lignan Substitution Fails for Wulignan A1 Applications


Wulignan A1 belongs to the aryltetralin subclass of lignans, which is structurally distinct from the more common dibenzocyclooctadiene lignans found in Schisandra species [1]. This structural divergence is not trivial; it underpins a unique bioactivity profile. While many Schisandra lignans are known for hepatoprotective or general cytotoxic effects, Wulignan A1 is specifically documented for its dual activity against both influenza viruses (including a Tamiflu-resistant strain) and the P-388 leukemia cell line . Substituting with a generic Schisandra lignan extract or a dibenzocyclooctadiene analog would not guarantee these specific antiviral and anticancer activities, making Wulignan A1 a non-interchangeable research tool.

Wulignan A1: Quantitative Differentiation from In-Class Lignan Analogs


Anti-Influenza Activity Against H1N1 and Tamiflu-Resistant Strain

Wulignan A1 exhibits activity against both wild-type H1N1 influenza virus and the H1N1-TR strain, a Tamiflu (oseltamivir)-resistant variant . This dual activity profile is a key differentiator, as many neuraminidase inhibitors lose efficacy against resistant strains. While specific IC50 values are not disclosed in the primary literature, the compound is explicitly noted for this property in reputable chemical databases and patent filings [1].

Antiviral Research Influenza Drug Resistance

In Vitro Cytotoxicity Against P-388 Leukemia Cells

Wulignan A1 has been reported to exhibit inhibitory activity against the P-388 murine leukemia cell line in vitro . This activity was noted alongside its close structural analogs, wulignan A2, epiwulignan A1, and epischisandrone, all of which were active in the same screening [1]. While specific IC50 values are not detailed in available sources, the activity is consistently cited as a primary biological property.

Oncology Research Leukemia Natural Product

Structural Distinction: An Aryltetralin Lignan in a Dibenzocyclooctadiene-Rich Genus

Wulignan A1 is classified as an aryltetralin lignan, a subclass that is less prevalent in the Schisandra genus compared to the dominant dibenzocyclooctadiene lignans [1]. This structural difference is significant; aryltetralin lignans are characterized by a tetrahydronaphthalene core, whereas dibenzocyclooctadiene lignans feature an eight-membered ring. This fundamental scaffold divergence is likely responsible for the distinct bioactivity profiles observed, including Wulignan A1's specific anti-influenza activity .

Natural Product Chemistry Chemotaxonomy Structural Biology

Patented as a Component of Anti-Influenza Compositions

Wulignan A1 is specifically named as one of the active compounds in a patented Schisandrae fructus extract for the inhibition or prevention of H1N1 influenza virus infection, including Tamiflu-resistant strains [1]. The patent (US 8,414,938 B2) explicitly claims compositions comprising Wulignan A1, underscoring its recognized utility in antiviral applications.

Pharmaceutical Development Intellectual Property Antiviral

Availability of Total Asymmetric Synthesis

A total asymmetric synthesis of (+)-wulignan A1 has been reported, enabling access to the compound through chemical synthesis rather than relying solely on low-yield natural extraction [1]. This synthetic accessibility is a critical differentiator for procurement, as it ensures a more reliable and scalable supply chain compared to many natural products that are only available via isolation from plant material.

Synthetic Chemistry Medicinal Chemistry Process Development

High-Value Application Scenarios for Wulignan A1 in Research and Procurement


Antiviral Drug Discovery: Targeting Tamiflu-Resistant Influenza

Wulignan A1 is a prime candidate for hit-to-lead optimization in antiviral programs focused on overcoming oseltamivir resistance. Its documented activity against the H1N1-TR strain makes it a valuable chemical probe for studying resistance mechanisms and for developing next-generation neuraminidase inhibitors. Researchers can use it as a positive control or as a scaffold for medicinal chemistry campaigns.

Comparative Oncology Research: Lignan Structure-Activity Relationships

Procure Wulignan A1 alongside its structural analogs (e.g., wulignan A2, epiwulignan A1) and other Schisandra lignans (e.g., Gomisin G) to perform comparative cytotoxicity studies against leukemia cell lines. This allows for the elucidation of structure-activity relationships (SAR) that are specific to the aryltetralin scaffold [1], providing insights into the molecular determinants of anticancer activity in this unique compound class.

Natural Product Chemistry and Pharmacognosy Studies

As a representative aryltetralin lignan, Wulignan A1 serves as an important reference standard for the chemotaxonomic analysis and quality control of Schisandra species. Its presence can be used as a marker for species authentication and for investigating the biosynthetic pathways leading to aryltetralin lignans in S. henryi [2].

Synthetic Methodology Development and Process Chemistry

The published total asymmetric synthesis of (+)-wulignan A1 [3] provides a foundation for developing scalable, cost-effective manufacturing processes. This is crucial for ensuring a stable supply of the compound for advanced preclinical studies, moving beyond the limitations of natural extraction yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wulignan A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.